- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Cas no 91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-)
91715-47-8 structure
Product Name:Benzo[b]thiophene, 5,6-dimethoxy-
كاس عدد:91715-47-8
وسط:C10H10O2S
ميغاواط:194.250201702118
MDL:MFCD00981875
CID:786716
PubChem ID:3551059
Update Time:2024-10-26
Benzo[b]thiophene, 5,6-dimethoxy- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzo[b]thiophene, 5,6-dimethoxy-
- 5,6-Dimethoxybenzo[b]thiophene
- 5,6-DIMETHOXY-1-BENZOTHIOPHENE
- 5,6-Dimethoxybenzo[b]thiophene (ACI)
- 5,6-dimethoxybenzothiophene
- SCHEMBL3480255
- AKOS027383951
- AS-77497
- DTXSID90393559
- DA-00967
- D97500
- 91715-47-8
- MFCD00981875
- KLQSAAONLQIKDE-UHFFFAOYSA-N
-
- MDL: MFCD00981875
- نواة داخلي: 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
- مفتاح Inchi: KLQSAAONLQIKDE-UHFFFAOYSA-N
- ابتسامات: O(C)C1C(OC)=CC2=C(SC=C2)C=1
حساب السمة
- نوعية دقيقة: 194.04
- النظائر كتلة واحدة: 194.04
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 2
- تعقيدات: 174
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.9
- طوبولوجي سطح القطب: 46.7Ų
الخصائص التجريبية
- نقطة الغليان: 295.6±20.0°C at 760 mmHg
Benzo[b]thiophene, 5,6-dimethoxy- أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- ظروف التخزين:Sealed in dry,2-8°C
Benzo[b]thiophene, 5,6-dimethoxy- الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
¥231.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
¥454.0 | 2024-04-17 | |
| Ambeed | A638804-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
$94.0 | 2025-04-15 | |
| Ambeed | A638804-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
$173.0 | 2025-04-15 | |
| Ambeed | A638804-1g |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 1g |
$489.0 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1054433-100mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 100mg |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-250mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 250mg |
$115 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-1g |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 1g |
$215 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-5g |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 5g |
$790 | 2024-06-07 | |
| Chemenu | CM336751-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 95%+ | 250mg |
$188 | 2024-07-20 |
Benzo[b]thiophene, 5,6-dimethoxy- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
المراجع
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
المراجع
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane ; 60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
المراجع
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
المراجع
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
المراجع
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
المراجع
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
المراجع
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
المراجع
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Benzo[b]thiophene, 5,6-dimethoxy- Raw materials
- methyl 2-sulfanylacetate
- 2-(3,4-Dimethoxyphenyl)ethanol
- 2-Fluoro-4,5-dimethoxybenzaldehyde
- 5,6-Dimethoxy-1-Benzothiophene-2-Carboxylic Acid
- 3,4-Dimethoxyphenethyl Bromide
- methyl 5,6-dimethoxybenzothiophene-2-carboxylate
- DMNB
- 2-(3,4-dimethoxyphenyl)ethane-1-thiol
Benzo[b]thiophene, 5,6-dimethoxy- Preparation Products
Benzo[b]thiophene, 5,6-dimethoxy- الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:91715-47-8)Benzo[b]thiophene, 5,6-dimethoxy-
رقم الطلب:A915427
حالة المخزون:in Stock
كمية:5g/1g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 12:55
الأسعار ($):1402.0/400.0
بريد إلكتروني:sales@amadischem.com
Benzo[b]thiophene, 5,6-dimethoxy- الوثائق ذات الصلة
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-) منتجات ذات صلة
- 267-64-1(Thieno[2,3-f]-1,3-benzodioxole(6CI,7CI,8CI,9CI))
- 20532-30-3(5-Methoxy-1-benzothiophene)
- 96802-92-5(5-methoxy-Benzo[b]thiophene-6-ol)
- 874507-80-9(Benzo[b]thiophene-5,6-diol)
- 89446-35-5(Benzo[b]thiophene, 6,7-dimethoxy-)
- 90560-10-4(6-methoxy-1-benzothiophene)
- 3781-90-6(4-methoxy-1-benzothiophene)
- 103204-79-1(4,5-dimethoxy-1-benzothiophene)
- 346592-25-4(4,6-Dimethoxybenzo[b]thiophene)
- 1121585-31-6(4-phenoxybenzo[b]thiophene)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:91715-47-8)Benzo[b]thiophene, 5,6-dimethoxy-
نقاء:99%/99%
كمية:5g/1g
الأسعار ($):1402.0/400.0